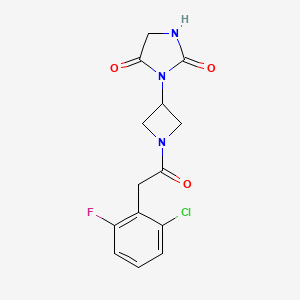
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a chloro-fluorophenyl group, an azetidinyl ring, and an imidazolidine-2,4-dione moiety, making it a subject of interest for researchers exploring new therapeutic agents.
作用机制
Mode of Action
Many imidazolidine-2,4-dione derivatives are known to interact with various enzymes and receptors in the body .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives have been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, dopamine β-hydroxylase (dbh) inhibitory and anti-hiv properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Azetidinyl Intermediate: The initial step often involves the acylation of 2-chloro-6-fluorophenylacetic acid with an appropriate reagent to form the corresponding acyl chloride. This intermediate is then reacted with an azetidin-3-ylamine under controlled conditions to form the azetidinyl intermediate.
Cyclization to Imidazolidine-2,4-dione: The azetidinyl intermediate is then subjected to cyclization with urea or a similar reagent to form the imidazolidine-2,4-dione ring. This step typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or imine groups within the molecule to alcohols or amines.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents or as a building block in organic synthesis.
相似化合物的比较
Similar Compounds
3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione: Lacks the fluorine atom, which may affect its biological activity and binding properties.
3-(1-(2-(2-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione: Lacks the chlorine atom, potentially altering its reactivity and pharmacokinetics.
Uniqueness
The presence of both chloro and fluoro substituents in 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione makes it unique compared to its analogs. These substituents can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially leading to enhanced or unique biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3/c15-10-2-1-3-11(16)9(10)4-12(20)18-6-8(7-18)19-13(21)5-17-14(19)22/h1-3,8H,4-7H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAKFDQSIAFQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














